molecular formula C7H3F5 B1591568 3,5-Difluorobenzotrifluoride CAS No. 401-85-4

3,5-Difluorobenzotrifluoride

Cat. No.: B1591568
CAS No.: 401-85-4
M. Wt: 182.09 g/mol
InChI Key: POCLGXXPDMBMPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzotrifluoride typically involves the fluorination of 3,5-dinitrobenzotrifluoride. This process can be carried out using a fuming nitric-sulfuric acid mixture . Another method involves the use of potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzotrifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and various organometallic compounds are commonly used.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds .

Scientific Research Applications

3,5-Difluorobenzotrifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluorobenzotrifluoride is primarily related to its ability to participate in various chemical reactions. The presence of fluorine atoms and a trifluoromethyl group enhances its reactivity and stability, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 2,5-Difluorobenzotrifluoride
  • 3,4-Difluorobenzotrifluoride
  • 4-Bromo-3,5-difluorobenzotrifluoride

Comparison: Compared to its analogs, 3,5-Difluorobenzotrifluoride is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it particularly valuable in certain synthetic applications .

Properties

IUPAC Name

1,3-difluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCLGXXPDMBMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590727
Record name 1,3-Difluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-85-4
Record name 1,3-Difluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-difluoro-5-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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